



Application Notes and Protocols: GC-MS Analysis of Palmitoleic Acid-13C16

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Compound of Interest		
Compound Name:	Palmitoleic acid-13C16	
Cat. No.:	B15571766	Get Quote

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Introduction

Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid that has garnered significant interest in metabolic research. It functions as a lipokine, a lipid hormone that communicates between tissues to regulate systemic metabolic homeostasis.[1] Elevated levels of palmitoleic acid are associated with improved insulin sensitivity and reduced inflammation, making it a key target in the study of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1][2]

Stable isotope-labeled tracers, such as Palmitoleic Acid-¹³C₁₆, are invaluable tools for in vivo and in vitro studies to elucidate the absorption, distribution, metabolism, and excretion of this fatty acid. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of ¹³C-labeled fatty acids in biological samples.[3] This document provides detailed protocols for the extraction, derivatization, and GC-MS analysis of Palmitoleic Acid-¹³C₁₆, along with representative data and visualizations to guide researchers in their metabolic studies.

Data Presentation

Quantitative analysis of Palmitoleic Acid-¹³C₁₆ is achieved by monitoring the mass-to-charge ratios (m/z) of specific ion fragments of the derivatized fatty acid. After derivatization to its fatty acid methyl ester (FAME), the molecular weight of unlabeled palmitoleate methyl ester is 268.4



g/mol, while the fully labeled Palmitoleate-¹³C₁₆ methyl ester is 284.4 g/mol.[4][5] The following tables summarize the key quantitative parameters for a typical GC-MS analysis.

Table 1: GC-MS Retention Times and Key Mass Fragments for Palmitoleate Methyl Ester

Analyte	Retention Time (min)	Molecular Ion (M+) [m/z]	Key Fragment lons [m/z]
Unlabeled Palmitoleate Methyl Ester	18.5	268	236, 196, 154, 112, 74
Palmitoleate-13C16 Methyl Ester	18.5	284	252, 212, 170, 128, 74

Table 2: Example Quantitative Data for a Tracer Study

Sample ID	Total Palmitoleate (μΜ)	¹³ C ₁₆ -Palmitoleate (μΜ)	Isotopic Enrichment (%)
Control 1	150.2	0.0	0.0
Control 2	145.8	0.0	0.0
Treated 1	165.3	15.1	9.1
Treated 2	170.1	16.5	9.7

Experimental Protocols

A reliable method for the quantitative analysis of Palmitoleic Acid-¹³C₁₆ in biological samples involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from plasma samples.

Materials:



- Plasma sample
- Chloroform:Methanol (2:1, v/v)
- 0.9% NaCl solution
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- Centrifuge

Procedure:

- To 100 μL of plasma in a glass centrifuge tube, add a known amount of an appropriate internal standard (e.g., heptadecanoic acid, C17:0).
- Add 2 mL of chloroform:methanol (2:1, v/v).
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
- Vortex for an additional 30 seconds.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Carefully aspirate the upper aqueous layer and discard it.
- Transfer the lower organic layer containing the lipids to a new clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids must be derivatized to their more volatile FAMEs. Acid-catalyzed methylation using boron trifluoride (BF₃) in methanol is a common and effective method.[1]



Materials:

- Dried lipid extract
- 14% Boron trifluoride (BF₃) in methanol
- Hexane
- Saturated NaCl solution
- Heating block or water bath

Procedure:

- To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
- Cap the tube tightly and vortex to dissolve the lipid residue.
- Heat the mixture at 100°C for 10 minutes in a heating block or water bath.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution.
- · Vortex thoroughly for 1 minute.
- Centrifuge at 1,500 x g for 5 minutes to allow for phase separation.
- Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.[1]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. Instrument-specific optimization may be required.

GC Conditions:

Column: DB-23 (60 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent



Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Inlet Temperature: 250°C

Injection Volume: 1 μL (splitless mode)

Oven Temperature Program:

Initial temperature of 100°C, hold for 2 minutes.

Ramp at 10°C/min to 180°C.

Ramp at 5°C/min to 240°C and hold for 10 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230°C

Quadrupole Temperature: 150°C

 Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes. Monitor the ions listed in Table 1.

Isotopic Enrichment Calculation

The percentage of isotopic enrichment can be calculated by comparing the peak areas of the labeled and unlabeled palmitoleate. A correction for the natural abundance of ¹³C (approximately 1.1%) in the unlabeled analyte is necessary for accurate quantification.[6]

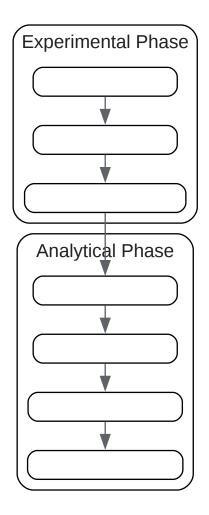
The mole percent excess (MPE) is a common way to express isotopic enrichment and can be calculated using the following formula:

MPE = [(Area of Labeled Isotope) / (Area of Labeled Isotope + Area of Unlabeled Isotope)] x 100

Visualizations



Experimental and Analytical Workflow



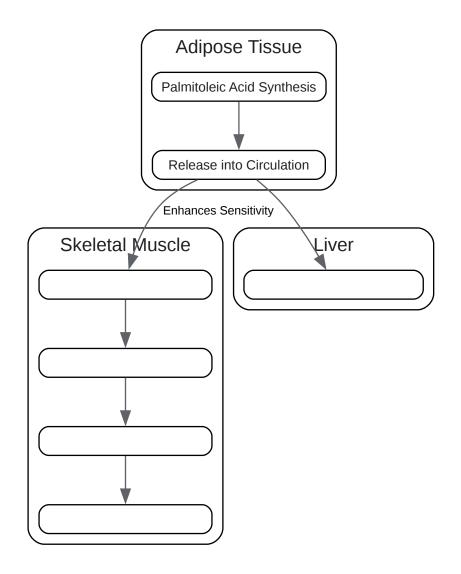
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Caption: Workflow for GC-MS analysis of Palmitoleic Acid-13C16.

Palmitoleic Acid Signaling Pathway

Palmitoleic acid acts as a lipokine, influencing insulin signaling and glucose metabolism in peripheral tissues like skeletal muscle and liver.[7][8]





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Caption: Palmitoleic acid as a lipokine in metabolic regulation.

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